molecular formula C25H20ClN3O3 B2729548 N-benzhydryl-3-(2-chlorobenzyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 1396760-75-0

N-benzhydryl-3-(2-chlorobenzyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B2729548
CAS No.: 1396760-75-0
M. Wt: 445.9
InChI Key: SYXARKFDAXTUGS-UHFFFAOYSA-N
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Description

N-benzhydryl-3-(2-chlorobenzyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C25H20ClN3O3 and its molecular weight is 445.9. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Novel Compounds

Researchers have synthesized a range of novel heterocyclic compounds, such as benzodifuranyls, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone. These compounds were explored for their anti-inflammatory and analgesic properties, indicating their potential as cyclooxygenase inhibitors with considerable analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).

Antimicrobial Activity

Several synthesized tetrahydropyrimidine derivatives have shown significant antimicrobial activities. For example, N-(4-chlorophenyl)-6-methyl-4-aryl-2-thioxo-1,2,3,4-tetrahydro pyrimidine-5-carboxamide derivatives were evaluated for their effectiveness against bacterial and fungal growth, demonstrating notable inhibition compared to standard drugs (Akbari et al., 2008).

Chemical Characterization and Properties

Research into the supramolecular associations in proton-transfer adducts containing benzamidinium cations and uracil derivatives has shed light on the chemical behaviors and properties of these complexes, including their formation of supramolecular synthons characterized by charge-assisted hydrogen bonds (Portalone, 2010).

Properties

IUPAC Name

N-benzhydryl-3-[(2-chlorophenyl)methyl]-2,4-dioxo-1H-pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20ClN3O3/c26-21-14-8-7-13-19(21)16-29-24(31)20(15-27-25(29)32)23(30)28-22(17-9-3-1-4-10-17)18-11-5-2-6-12-18/h1-15,22H,16H2,(H,27,32)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYXARKFDAXTUGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)C3=CNC(=O)N(C3=O)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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